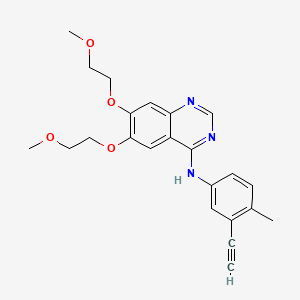

Chlorhydrate de 4-méthyl Erlotinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-méthyl Erlotinib est un inhibiteur puissant et sélectif de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Ce composé est un analogue de l'Erlotinib, avec un groupe méthyle ajouté en position quatre du groupe phényle. Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur la prolifération des cellules cancéreuses et les voies de signalisation de l'EGFR .

Applications De Recherche Scientifique

4-Methyl Erlotinib has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationships of EGFR inhibitors and to develop new analogs with improved properties.

Biology: Researchers use it to investigate the role of EGFR signaling in cell proliferation, apoptosis, and other cellular processes.

Medicine: It serves as a model compound for developing new cancer therapies targeting EGFR.

Industry: The compound is used in the development of diagnostic tools and assays for detecting EGFR activity and related pathways

Mécanisme D'action

- In cancer, some cells exhibit an overexpression of EGFR, leading to uncontrolled growth. By blocking EGFR, 4-Methyl Erlotinib Hydrochloride aims to inhibit cancer cell proliferation .

- Inhibition of these pathways leads to reduced cell survival, proliferation, and angiogenesis, contributing to the antitumor effect of 4-Methyl Erlotinib Hydrochloride .

- Inducers of CYP3A4 (e.g., St. John’s wort) can decrease its concentrations, while inhibitors can increase them .

- Cellular effects include reduced proliferation, increased apoptosis, and decreased tumor angiogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

4-Methyl Erlotinib Hydrochloride functions as a potent inhibitor of the EGFR tyrosine kinase. It binds reversibly to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various biomolecules, including proteins and enzymes involved in the EGFR signaling pathway, such as the JAK2V617F mutant form of tyrosine kinase .

Cellular Effects

4-Methyl Erlotinib Hydrochloride exerts significant effects on various cell types, particularly cancer cells. It inhibits cell proliferation by blocking the EGFR signaling pathway, which is crucial for cell growth and division . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, 4-Methyl Erlotinib Hydrochloride binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival . The compound also inhibits the JAK2V617F mutant form of tyrosine kinase, further disrupting cancer cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl Erlotinib Hydrochloride have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods Studies have shown that the compound can induce sustained inhibition of EGFR signaling, leading to prolonged anti-tumor effects .

Dosage Effects in Animal Models

The effects of 4-Methyl Erlotinib Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed

Metabolic Pathways

4-Methyl Erlotinib Hydrochloride is metabolized primarily in the liver through the cytochrome P450 enzyme system . The major metabolic pathways include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the feces and urine .

Transport and Distribution

The transport and distribution of 4-Methyl Erlotinib Hydrochloride within cells and tissues are mediated by ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . These transporters play a crucial role in the compound’s bioavailability and distribution, affecting its therapeutic efficacy and potential drug-drug interactions .

Subcellular Localization

4-Methyl Erlotinib Hydrochloride is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the EGFR tyrosine kinase . The compound’s localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-méthyl Erlotinib implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. Les étapes clés comprennent :

Formation du noyau de la quinazoline : Ceci est généralement obtenu par la cyclisation de dérivés d'aniline appropriés avec du formamide ou des réactifs similaires.

Introduction du groupe méthyle : Le groupe méthyle est introduit en position quatre du cycle phényle par alkylation de Friedel-Crafts ou des méthodes similaires.

Fonctionnalisation du noyau de la quinazoline :

Méthodes de production industrielle

La production industrielle du 4-méthyl Erlotinib suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté, y compris l'utilisation de réacteurs haute pression et de systèmes à écoulement continu pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-méthyl Erlotinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cela peut conduire à la formation de divers métabolites oxydés.

Réduction : Les réactions de réduction peuvent modifier le noyau de la quinazoline ou d'autres groupes fonctionnels.

Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels ou modifier ceux existants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions, y compris des milieux acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d'analogues fonctionnalisés .

Applications de recherche scientifique

Le 4-méthyl Erlotinib a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les relations structure-activité des inhibiteurs de l'EGFR et pour développer de nouveaux analogues avec des propriétés améliorées.

Biologie : Les chercheurs l'utilisent pour étudier le rôle de la signalisation de l'EGFR dans la prolifération cellulaire, l'apoptose et d'autres processus cellulaires.

Médecine : Il sert de composé modèle pour le développement de nouvelles thérapies anticancéreuses ciblant l'EGFR.

Industrie : Le composé est utilisé dans le développement d'outils diagnostiques et d'essais pour détecter l'activité de l'EGFR et les voies associées

Mécanisme d'action

Le 4-méthyl Erlotinib exerce ses effets en se liant au site de liaison de l'ATP du domaine de la tyrosine kinase de l'EGFR. Cette liaison inhibe l'activité kinase du récepteur, empêchant la phosphorylation des protéines de signalisation en aval. En conséquence, le composé bloque efficacement les voies de signalisation médiées par l'EGFR, conduisant à une prolifération cellulaire réduite et à une apoptose accrue dans les cellules cancéreuses dépendantes de l'EGFR .

Comparaison Avec Des Composés Similaires

Composés similaires

Erlotinib : Le composé parent, qui ne possède pas le groupe méthyle en position quatre du cycle phényle.

Gefitinib : Un autre inhibiteur de l'EGFR avec une structure chimique différente mais un mécanisme d'action similaire.

Afatinib : Un inhibiteur irréversible de l'EGFR avec une activité plus large contre plusieurs membres de la famille ErbB.

Unicité du 4-méthyl Erlotinib

Le 4-méthyl Erlotinib est unique en raison de sa sélectivité et de sa puissance améliorées par rapport à l'Erlotinib. L'ajout du groupe méthyle améliore son affinité de liaison au domaine de la tyrosine kinase de l'EGFR, entraînant une inhibition plus efficace de la signalisation de l'EGFR. Cela en fait un outil précieux pour étudier les voies liées à l'EGFR et développer de nouvelles thérapies anticancéreuses .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à les poser !

Propriétés

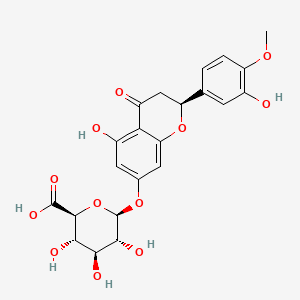

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)